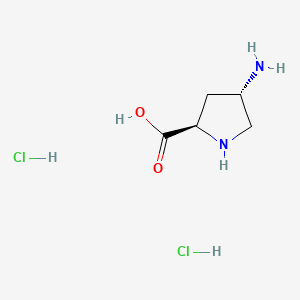

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Übersicht

Beschreibung

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant importance in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in the synthesis of biologically active molecules . The compound’s unique stereochemistry and functional groups make it a valuable building block for the development of pharmaceuticals and other bioactive compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

Cyclization: The cyclization of L-proline derivatives can be achieved through various methods, including intramolecular cyclization reactions.

Amination: Introduction of the amino group at the 4-position is carried out using reagents like ammonia or amines under controlled conditions.

Purification: The final product is purified through crystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Utilizing large reactors for the cyclization and amination steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Quality Control: Implementing stringent quality control measures to monitor the purity and stereochemistry of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group or other positions on the pyrrolidine ring

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Using alkyl halides or acyl chlorides in the presence of a base such as triethylamine

Major Products

Oxidation: Formation of 4-oxo-pyrrolidine-2-carboxylic acid derivatives.

Reduction: Formation of 4-aminopyrrolidine-2-methanol.

Substitution: Formation of N-substituted pyrrolidine derivatives

Wissenschaftliche Forschungsanwendungen

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: Utilized in the production of agrochemicals and fine chemicals .

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A parent compound with a similar structure but lacking the amino and carboxylic acid groups.

Proline: An amino acid with a similar pyrrolidine ring structure but different stereochemistry and functional groups.

Pyrrolidine-2,5-dione: A derivative with a similar ring structure but different functional groups

Uniqueness

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Biologische Aktivität

(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant implications in both organic chemistry and biological research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex organic molecules and an important subject of study in various biological contexts.

- Molecular Formula : C5H10N2O2·2HCl

- Molecular Weight : 184.06 g/mol

- CAS Number : 16257-83-3

This compound is characterized by its pyrrolidine ring structure, which is integral to its biological activity and interaction with various molecular targets.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and receptors, modulating their activity. It has been shown to influence biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Target Enzymes

One notable target is the 6-oxocamphor hydrolase , where it catalyzes the carbon-carbon bond cleavage of bicyclic beta-diketones through a retro-Claisen reaction, leading to the production of optically active compounds such as (2R,4S)-beta-campholinic acid.

Biological Applications

The biological applications of this compound are diverse:

- Enzyme Mechanisms : It is extensively used in studies investigating enzyme mechanisms and protein-ligand interactions.

- Therapeutic Potential : The compound is being explored as a precursor for radiolabeled compounds used in imaging studies, particularly in medical diagnostics.

- Pharmaceutical Development : Its derivatives have shown promise in developing drugs targeting neurological disorders and as catalysts in asymmetric synthesis.

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic applications of this compound:

-

Study on Enzyme Interaction :

- Researchers utilized this compound to investigate its interaction with metabotropic glutamate receptors (mGluRs), which are critical targets for drug development due to their role in various neurological conditions. The binding affinity and modulation effects were assessed, demonstrating its potential as a therapeutic agent .

-

Antimicrobial Activity :

- A study focused on the antimicrobial properties of compounds related to this compound found that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved membrane permeabilization and disruption of bacterial cell integrity .

- Neurological Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino acid derivative | Modulates enzyme activity; potential therapeutic uses |

| Pyrrolidine | Parent structure | Lacks functional groups for specific biological activity |

| Proline | Amino acid | Similar structure but different stereochemistry |

| Pyrrolidine-2,5-dione | Derivative | Different functional groups; limited biological activity |

Eigenschaften

IUPAC Name |

(2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEVKNLEXCXBHR-WTIKUKJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662556 | |

| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263407-17-6 | |

| Record name | (4S)-4-Amino-D-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.